![molecular formula C14H14N3OPdS- B12872978 azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)
azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium is a complex organometallic compound. This compound features a palladium center coordinated with azane and a Schiff base ligand derived from the condensation of 2-hydroxybenzaldehyde and benzenecarbohydrazonothioate. The presence of palladium makes it significant in various catalytic processes, particularly in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium typically involves the following steps:
Formation of the Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 2-hydroxybenzaldehyde with benzenecarbohydrazonothioate in an ethanol solution under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the condensation process.
Complexation with Palladium: The Schiff base ligand is then reacted with a palladium precursor, such as palladium(II) chloride, in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To manage the large volumes and ensure consistent quality.
Purification Steps: Including filtration, recrystallization, and possibly chromatography to obtain the pure compound.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium can undergo various chemical reactions, including:
Oxidation: The palladium center can facilitate oxidation reactions, converting alcohols to aldehydes or ketones.
Reduction: It can also catalyze reduction reactions, such as hydrogenation of alkenes to alkanes.
Substitution: The compound can participate in substitution reactions, where ligands around the palladium center are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and organic peroxides.
Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or reduced organic compounds.
Substitution: New palladium complexes with different ligands.
科学研究应用
Azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium has several scientific research applications:
Catalysis: Widely used in catalytic processes, including cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Medicinal Chemistry: Investigated for its potential anticancer properties due to the palladium center’s ability to interact with biological molecules.
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: Employed in the degradation of pollutants and synthesis of environmentally friendly chemicals.
作用机制
The mechanism of action of azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium involves:
Coordination Chemistry: The palladium center coordinates with various ligands, facilitating different chemical reactions.
Catalytic Cycles: In catalytic processes, the palladium undergoes cycles of oxidation and reduction, enabling the transformation of substrates into products.
Molecular Targets: In medicinal applications, the compound can interact with DNA or proteins, disrupting their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in organic synthesis and catalysis.
Palladium(II) bis(benzonitrile) dichloride: Used in various coupling reactions.
Uniqueness
Azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium is unique due to its specific ligand structure, which can influence its reactivity and selectivity in catalytic processes. The presence of the Schiff base ligand derived from 2-hydroxybenzaldehyde and benzenecarbohydrazonothioate provides distinct electronic and steric properties compared to other palladium complexes.
This compound’s versatility in catalysis, potential medicinal applications, and unique chemical properties make it a valuable subject of study in various scientific fields.
属性
分子式 |
C14H14N3OPdS- |
|---|---|
分子量 |
378.8 g/mol |
IUPAC 名称 |
azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium |
InChI |
InChI=1S/C14H12N2OS.H3N.Pd/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/p-1/b15-10-;; |
InChI 键 |
HERATYYLFNFPNW-RDHFQGMDSA-M |
手性 SMILES |
C1=CC=C(C=C1)/C(=N/N=C\C2=CC=CC=C2O)/[S-].N.[Pd] |
规范 SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2O)[S-].N.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


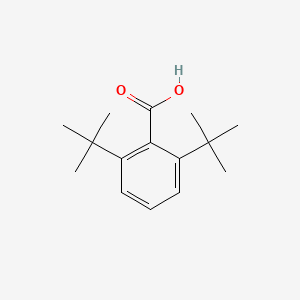
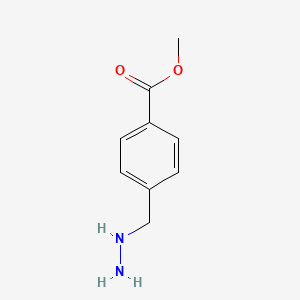
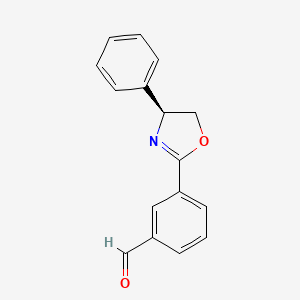


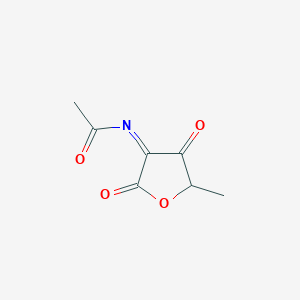

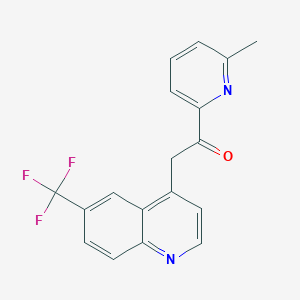
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)



![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)

